Pyrrolidine‑3‑acetamide Eliminates Need for Third Chiral Centre vs Carboxamide Homologues in Antimalarial Lead Series
In a matched molecular pair analysis within the 4‑aryl pyrrolidine antimalarial series, the acetamide linkage at the pyrrolidine 3‑position removed the requirement for a third chiral center to achieve potent P. falciparum inhibition, whereas the corresponding carboxamide homologues required an additional stereogenic element . The acetamide lead (−)-32a (CWHM‑1552) displayed an in vitro IC50 of 51 nM against the P. falciparum 3D7 strain and showed oral efficacy in a murine P. chabaudi model (ED90 <10 mg/kg/day; ED99 30 mg/kg/day) .
Carboxamide: third chiral centre obligatory
| Evidence Dimension | Requirement for third chiral center to maintain antimalarial potency |
|---|---|
| Target Compound Data | Not required (achiral at acetamide carbon; two‑chiral‑centre scaffold sufficient) |
| Comparator Or Baseline | Carboxamide homologues (pyrrolidine‑3‑carboxamides) require a third chiral center for comparable potency |
| Quantified Difference | Binary differentiation: third chiral centre obligatory for carboxamides, unnecessary for acetamides |
| Conditions | P. falciparum 3D7 in vitro assay; in vivo P. chabaudi mouse model |
Why This Matters
Reducing the number of chiral centres simplifies synthesis, lowers cost of goods, and facilitates analytical quality control—directly impacting procurement and scale‑up feasibility for antimalarial drug discovery programs.
- [1] Le Manach, C., et al. (2019). 4‑Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2‑Aryl‑N‑(4‑arylpyrrolidin‑3‑yl)acetamides. Journal of Medicinal Chemistry, 62(10), 4885–4903. https://doi.org/10.1021/acs.jmedchem.9b00198 View Source
